Pharmacodynamic Inactivity vs. Parent Compound
The Plendil prescribing information explicitly states that six identified felodipine metabolites collectively account for 23% of the oral dose and that ‘none has significant vasodilating activity’ [1]. By contrast, the parent drug felodipine produces a dose‑related decrease in peripheral vascular resistance in man, with a mean blood clearance of 914 ± 355 mL min⁻¹ in hypertensive patients [1]. This pharmacodynamic dichotomy is attributable to the metabolic loss of the dihydropyridine nucleus: Bäärnhielm et al. confirmed that ‘metabolites with an intact dihydropyridine nucleus were not detected’ in liver microsomal incubations [2]. The resultant lactonic structure lacks the requisite pharmacophore for L‑type calcium‑channel binding, rendering the lactone metabolite pharmacologically inert.
| Evidence Dimension | Vasodilating activity |
|---|---|
| Target Compound Data | No significant vasodilating activity (inactive metabolite) |
| Comparator Or Baseline | Felodipine: dose‑dependent reduction in peripheral vascular resistance; mean clearance 914 ± 355 mL min⁻¹ |
| Quantified Difference | Qualitative (inactive vs. active); metabolic conversion abolishes vasodilation |
| Conditions | Regulatory label (Plendil) and in vitro liver microsome assays (rat, dog, human) |
Why This Matters
For safety‑pharmacology screens and metabolite‑identification studies, procuring the authentic lactone standard ensures that observed biological signals are not erroneously attributed to residual vasodilator activity, a risk inherent in studies using non‑characterised, generic metabolite surrogates.
- [1] DailyMed. (2018). PLENDIL (felodipine) Extended-Release Tablets – Clinical Pharmacology. View Source
- [2] Bäärnhielm, C., Backman, A., Hoffmann, K. J., & Weidolf, L. (1986). Biotransformation of felodipine in liver microsomes from rat, dog, and man. Drug Metabolism and Disposition, 14(5), 613–618. View Source
